Hexacosyl acrylate
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Overview
Description
Hexacosyl acrylate is an organic compound belonging to the family of acrylate esters. It is characterized by a long alkyl chain, making it a versatile monomer in various polymerization processes. This compound is known for its applications in the synthesis of polymers, coatings, and adhesives due to its unique chemical properties.
Preparation Methods
Hexacosyl acrylate can be synthesized through the esterification of acrylic acid with hexacosanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then purified through distillation to obtain the desired product.
In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques, such as fractional distillation and recrystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Hexacosyl acrylate undergoes various chemical reactions, including:
Polymerization: It can undergo free radical polymerization to form long-chain polymers. This reaction is typically initiated by thermal or photochemical means using initiators like benzoyl peroxide or azobisisobutyronitrile.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form acrylic acid and hexacosanol.
Addition Reactions: The double bond in the acrylate group can participate in addition reactions with various nucleophiles, such as thiols and amines, leading to the formation of thioethers and amides, respectively.
Common reagents used in these reactions include radical initiators, acids, bases, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Hexacosyl acrylate has found applications in several scientific research fields:
Chemistry: It is used as a monomer in the synthesis of copolymers with tailored properties for specific applications, such as drug delivery systems and responsive materials.
Biology: Researchers have explored its use in the development of biocompatible coatings for medical devices and implants.
Medicine: this compound-based polymers are investigated for their potential in controlled drug release and tissue engineering.
Industry: It is employed in the formulation of high-performance coatings, adhesives, and sealants due to its excellent film-forming properties and chemical resistance.
Mechanism of Action
The mechanism of action of hexacosyl acrylate primarily involves its ability to undergo polymerization and form cross-linked networks. The long alkyl chain provides hydrophobic characteristics, which can influence the physical properties of the resulting polymers, such as flexibility, thermal stability, and chemical resistance.
At the molecular level, the acrylate group can participate in various chemical reactions, leading to the formation of covalent bonds with other molecules. This reactivity is harnessed in the design of functional materials with specific properties.
Comparison with Similar Compounds
Hexacosyl acrylate can be compared with other long-chain acrylates, such as hexadecyl acrylate and octadecyl acrylate. While all these compounds share similar chemical structures, the length of the alkyl chain influences their physical properties and applications.
Hexadecyl Acrylate: Known for its use in phase change materials and thermal energy storage applications.
Octadecyl Acrylate: Commonly used in the formulation of lubricants and surface coatings due to its excellent hydrophobicity.
This compound stands out due to its longer alkyl chain, which imparts unique properties such as enhanced flexibility and hydrophobicity, making it suitable for specialized applications in advanced materials and coatings.
Properties
CAS No. |
94138-80-4 |
---|---|
Molecular Formula |
C29H56O2 |
Molecular Weight |
436.8 g/mol |
IUPAC Name |
hexacosyl prop-2-enoate |
InChI |
InChI=1S/C29H56O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-31-29(30)4-2/h4H,2-3,5-28H2,1H3 |
InChI Key |
GMMVDHHXYPDRJR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)C=C |
Origin of Product |
United States |
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